molecular formula C13H14ClN3O2 B602247 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine CAS No. 1346598-11-5

4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

Cat. No.: B602247
CAS No.: 1346598-11-5
M. Wt: 279.72
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Description

Historical context and identification as Domperidone Impurity B

The identification and characterization of 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine emerged as part of the comprehensive impurity profiling studies conducted during the development and commercialization of domperidone. Domperidone, discovered in 1974 and introduced for medical use in 1979 by Janssen Pharmaceutica, required extensive analytical characterization to identify and quantify potential process-related impurities. This compound was systematically classified as Domperidone European Pharmacopoeia Impurity B, reflecting its specific structural relationship to the parent drug molecule and its observed presence during synthetic processes.

The historical development of this compound's recognition parallels the evolution of pharmaceutical quality standards during the late twentieth century. As regulatory agencies increasingly emphasized the importance of impurity identification and control, compounds like this compound became critical components of comprehensive analytical testing protocols. The compound's assignment of Chemical Abstracts Service number 1346598-11-5 established its permanent identity within the chemical literature, facilitating standardized communication across global pharmaceutical research and manufacturing operations.

The formal recognition of this compound within pharmacopeial standards represents a significant milestone in pharmaceutical quality assurance. The European Pharmacopoeia has designated this compound as Domperidone Impurity B, establishing specific analytical requirements and acceptance criteria for its detection and quantification. According to European Pharmacopoeia specifications, the limits for this impurity are set at not more than 0.25 percent of the principal peak area in reference chromatograms, with total impurities not exceeding 0.5 percent.

The United States Pharmacopeia has similarly incorporated this compound into its reference standards collection, designated as United States Pharmacopeia Domperidone Impurity B Reference Standard. This inclusion necessitates rigorous characterization protocols, including comprehensive analytical data packages comprising one-dimensional proton nuclear magnetic resonance spectroscopy, carbon-13 nuclear magnetic resonance spectroscopy, mass spectrometry, high-performance liquid chromatography, infrared spectroscopy, and thermogravimetric analysis data. These comprehensive analytical profiles ensure the authenticity and purity of reference materials used across global pharmaceutical testing laboratories.

Pharmacopeial Standard Designation Acceptance Limit Analytical Requirements
European Pharmacopoeia Domperidone Impurity B ≤0.25% individual impurity HPLC with UV detection at 285 nm
United States Pharmacopeia USP Domperidone Impurity B RS ≤0.5% total impurities PDA and MS detection methods
European Pharmacopoeia Total impurities limit ≤0.5% combined Disregard limit: 0.05%

The analytical methodology specifications require high-performance liquid chromatography systems with photodiode array detection and mass spectrometric confirmation capabilities. Resolution requirements mandate minimum separation factors of 2.0 between domperidone and droperidol peaks, and 1.5 between related impurity peaks, ensuring reliable quantitative analysis. These stringent analytical requirements reflect the critical importance of accurate impurity measurement in pharmaceutical quality control protocols.

Classification within heterocyclic chemistry

The structural classification of this compound places it within two major categories of heterocyclic compounds: benzimidazole derivatives and piperidine-containing structures. The benzimidazole portion represents a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, creating a heterocyclic framework with significant biological and pharmaceutical relevance. This structural motif is characterized by its amphoteric nature, exhibiting both acidic and basic properties due to the presence of nitrogen atoms within the ring system.

The benzimidazole scaffold demonstrates prototropic tautomerism, leading to equilibrium mixtures of asymmetrically substituted compounds under physiological conditions. This dynamic behavior contributes to the compound's chemical stability and its interactions within biological systems. The presence of the 5-chloro substituent on the benzimidazole ring introduces electronic effects that modify the overall chemical reactivity and metabolic stability of the molecule.

The piperidine component represents a saturated six-membered heterocycle containing one nitrogen atom, classified among the conventional aliphatic amines with modified steric profiles. The piperidine ring system exhibits conformational flexibility, adopting chair conformations similar to cyclohexane derivatives but with altered bond angles and electronic distribution due to the nitrogen heteroatom. The formyl group attached to the piperidine nitrogen introduces additional functionality, creating an amide linkage that influences the compound's physical properties and analytical behavior.

Structural Component Classification Molecular Features Chemical Properties
Benzimidazole core Bicyclic aromatic heterocycle Fused benzene-imidazole rings Amphoteric, prototropic tautomerism
5-Chloro substituent Halogen substitution Electron-withdrawing group Enhanced metabolic stability
Piperidine ring Saturated heterocycle Six-membered nitrogen-containing ring Conformationally flexible
Formyl group Carbonyl functionality Aldehyde carbon attached to nitrogen Reactive electrophilic center

Significance in pharmaceutical impurity profiling

The significance of this compound in pharmaceutical impurity profiling extends beyond its role as a simple process contaminant to encompass fundamental aspects of drug quality, safety, and regulatory compliance. According to International Conference on Harmonisation guideline Q3A, which provides frameworks for establishing reporting thresholds, identification thresholds, and qualification thresholds for impurities in drug substances, this compound falls within the category of organic impurities requiring systematic evaluation and control.

The compound's identification and quantification serve multiple critical functions within comprehensive pharmaceutical quality systems. Primary among these is the assessment of manufacturing process consistency, where variations in impurity levels can indicate changes in synthetic conditions, raw material quality, or equipment performance. The analytical monitoring of this impurity provides valuable insights into the formation mechanisms of process-related substances and enables optimization of synthetic protocols to minimize unwanted byproduct formation.

Advanced analytical methodologies for this compound include ultra-performance liquid chromatography systems capable of reducing analysis time by approximately 40 percent compared to conventional high-performance liquid chromatography methods, while simultaneously decreasing solvent consumption by over 58 percent. These technological improvements enable more efficient quality control operations while maintaining analytical precision and accuracy requirements.

The compound's role in method validation protocols encompasses several critical analytical parameters, including system suitability testing, linearity assessment, precision evaluation, accuracy determination, and robustness studies. These comprehensive validation protocols ensure that analytical methods can reliably detect and quantify the impurity across relevant concentration ranges, supporting both development activities and commercial manufacturing operations.

Analytical Parameter Specification Acceptance Criteria Quality Control Impact
Detection Limit ≤0.05% relative to main component Signal-to-noise ratio ≥3:1 Ensures detection capability
Quantification Limit ≤0.15% relative to main component Signal-to-noise ratio ≥10:1 Enables accurate measurement
Linearity Range 0.05% to 0.5% relative concentration Correlation coefficient ≥0.999 Supports quantitative analysis
Precision Relative standard deviation ≤2.0% Six replicate injections Confirms method repeatability

Properties

IUPAC Name

4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-9-1-2-12-11(7-9)15-13(19)17(12)10-3-5-16(8-18)6-4-10/h1-2,7-8,10H,3-6H2,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFJSQPTDUFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-11-5
Record name 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-CHLORO-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-1-YL)-1-FORMYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFF7LGR2XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine, a compound with the CAS number 1346598-11-5, belongs to a class of chemical entities known for their diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H14ClN3O2, with a molecular weight of approximately 279.72 g/mol. The compound features a piperidine ring substituted with a benzimidazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:

1. Anticancer Activity

  • Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells . The structural modifications that enhance interactions with specific enzyme targets are critical for improving efficacy.

2. Enzyme Inhibition

  • The compound's ability to inhibit enzymes involved in metabolic pathways is noteworthy. For example, studies have shown that certain benzoylpiperidine derivatives act as reversible inhibitors of monoacylglycerol lipase (MAGL), with IC50 values as low as 0.84 µM . This suggests that similar activity may be expected from this compound.

3. Neuropharmacological Effects

  • Compounds containing piperidine rings are often explored for their neuropharmacological properties. They may interact with serotonin and dopamine receptors, which are critical in treating neuropsychiatric disorders . The presence of the benzimidazole moiety could enhance these interactions.

The mechanisms underlying the biological activities of this compound can be attributed to its ability to modulate key signaling pathways:

1. Interaction with Receptors

  • The compound may bind to neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurochemical signaling and potentially providing therapeutic effects in mood disorders and schizophrenia.

2. Inhibition of Tumor Growth

  • By inhibiting specific enzymes involved in lipid metabolism or signaling pathways related to cancer cell proliferation, the compound could exert anticancer effects through apoptosis induction or cell cycle arrest.

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of related compounds on MDA-MB-231 breast cancer cells, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity. Compounds with similar structural motifs were noted to have IC50 values indicating effective inhibition of cell viability .

Case Study 2: Enzyme Inhibition

A recent investigation into the MAGL inhibitory activity of benzoylpiperidine derivatives demonstrated competitive inhibition mechanisms. Structural optimization led to compounds exhibiting enhanced selectivity and potency against MAGL compared to other enzymes in the endocannabinoid system .

Scientific Research Applications

Structural Representation

The compound features a benzimidazole moiety, which is known for its biological activity, linked to a piperidine ring. This structure is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit anticancer properties. For instance, research has shown that compounds similar to 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF7 (Breast)5.0Apoptosis
Compound BHeLa (Cervical)3.2Cell Cycle Arrest

Neuropharmacological Potential

The compound's structure suggests potential activity as a neuropharmacological agent. It may interact with serotonin and dopamine receptors, making it a candidate for treating neuropsychiatric disorders.

Case Study: Receptor Binding Affinity

CompoundReceptor TypeBinding Affinity (nM)
Compound A5-HT2A1.1
Compound BD212

Antimicrobial Properties

Research indicates that compounds containing the benzimidazole framework have antimicrobial properties. They can be effective against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli8 µg/mL
S. aureus4 µg/mL

Synthetic Applications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as an intermediate in the development of other pharmaceuticals.

Synthetic Route Overview

  • Starting Material : Benzimidazole derivative
  • Reagents : Piperidine, formylating agents
  • Conditions : Reflux in organic solvents
  • Yield Optimization : Adjusting reaction time and temperature

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a benzimidazolone pharmacophore with a formylated piperidine. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Structural Features Key Differences Applications/Unique Aspects References
4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine 5-Chloro-benzimidazolone + formyl-piperidine Presence of formyl group at piperidine N1 Domperidone degradation product; used as a reference standard in impurity profiling
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one 5-Chloro-benzimidazolone + unsubstituted piperidine Lacks formyl group; piperidine is unmodified Domperidone Impurity A; intermediate in drug synthesis
1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one Bis-benzimidazolone + propyl-piperidine linkers Dimeric structure with extended alkyl chains Domperidone Impurity F; higher molecular weight (717.7 g/mol)
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine Imidazopyridine core + piperidine-carbonyl-morpholine Replaces benzimidazolone with imidazopyridine Distinct bioactivity in kinase inhibition studies
N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine Thiadiazole ring + dimethoxybenzyl group Thiadiazole instead of benzimidazolone Explored for antimicrobial properties

Structural and Functional Insights

Role of the Formyl Group: The formyl substitution on the piperidine ring distinguishes this compound from analogs like 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one (Domperidone Impurity A).

Chlorine Substituent: The 5-chloro group on the benzimidazolone core is conserved across domperidone-related impurities. This halogenation likely improves metabolic stability compared to non-halogenated analogs .

Dimeric vs. Monomeric Structures: The dimeric impurity 1,3-Bis[3-[4-(5-chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]propyl]-1,3-dihydro-2H-benzimidazol-2-one (Impurity F) exhibits higher lipophilicity due to propyl linkers, which may affect pharmacokinetics .

Preparation Methods

Molecular Characteristics

The compound (C₁₃H₁₄ClN₃O₂; MW 279.72) features a benzimidazolone core substituted with a chloro group at position 5 and a formylpiperidine moiety at position 1. The IUPAC name, 4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbaldehyde , reflects its bifunctional architecture. Its role as a Domperidone impurity necessitates stringent control over synthetic byproducts, driving innovations in regioselective alkylation and formylation.

Classical Synthesis Strategies

Benzimidazolone Ring Formation

The benzimidazolone scaffold is synthesized via cyclization of 4-chloro-1,2-phenylenediamine derivatives. In Domperidone-related routes, this intermediate is generated using copper-catalyzed cyclization under reflux conditions:

Key Conditions :

  • Catalyst : Cu₂Cl₂ (0.01 eq) with 8-hydroxyquinoline (0.012 eq)

  • Solvent : Isoamyl alcohol

  • Temperature : 130°C for 5 hours

  • Yield : 65–95% after vacuum distillation

Piperidine Alkylation

The benzimidazolone intermediate is alkylated with 4-chloropiperidine derivatives. A patented method uses 1-(3-chloropropyl)-3-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one under basic conditions:

Optimized Parameters :

  • Base : Sodium carbonate (1.2 eq)

  • Solvent : Acetone

  • Reaction Time : 2 hours under reflux

  • Yield : 74–82% after extraction

Formylation of Piperidine Intermediate

Vilsmeier-Haack Formylation

The critical step involves introducing the formyl group to the piperidine nitrogen. Classical methods use the Vilsmeier reagent (POCl₃/DMF):

Reaction Details :

  • Molar Ratio : 1:1.1 (piperidine:DMF)

  • Temperature : 0–5°C (slow addition), then 25°C for 12 hours

  • Workup : Neutralization with NaOH, extraction with CH₂Cl₂

  • Yield : 60–70% after column chromatography

Alternative Formylation Routes

Recent protocols employ N-formylpiperidine precursors to bypass harsh reagents. For example, reductive amination using formic acid and formaldehyde under hydrogenation conditions:

Advantages :

  • Catalyst : Pd/C (5 wt%)

  • Solvent : Methanol

  • Yield : 55–65% with >95% purity

Flow Chemistry Innovations

Continuous Flow Alkylation

A doctoral thesis highlights flow chemistry for Domperidone intermediates, applicable to the target compound:

  • Microreactor Setup : Stainless steel, 10 mL volume

  • Conditions :

    • Residence Time : 15 minutes

    • Temperature : 80°C

    • Pressure : 3 bar

  • Outcome : 20% higher yield vs. batch (85% vs. 65%)

Inline Purification

Integrated scavenger columns (e.g., silica gel) remove unreacted starting materials, enhancing purity to >98% without post-reaction chromatography.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

  • δ 8.15 (s, 1H, CHO)

  • δ 4.25–3.90 (m, 4H, piperidine CH₂)

  • δ 7.45–7.20 (m, 3H, aromatic H)

LC-MS :

  • m/z : 279.72 [M+H]⁺

  • Retention Time : 4.33 min (C18 column)

Purity Assessment

HPLC Conditions :

  • Column : C18, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/50 mM NH₄OAc (pH 4.5), gradient 15→70%

  • Detection : UV 254 nm

Industrial Scalability and Challenges

Solvent Selection

Preferred Solvents :

StepSolventRationale
AlkylationDMFHigh polarity enhances SN2 kinetics
FormylationCH₂Cl₂Inert to Vilsmeier reagent
WorkupEthyl acetateLow miscibility with aqueous phase

Impurity Profiling

Common byproducts include:

  • N-Formyl Over-alkylation Products : Mitigated by stoichiometric control.

  • Chloro Debris : Removed via activated carbon treatment .

Q & A

Q. What are the standard synthetic routes for this compound, and what are typical yields?

The compound is synthesized via coupling reactions between 5-chloro-1-(4-piperidyl)-2-benzimidazolinone and isocyanate derivatives. For example:

  • Procedure A : Reacting 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-chlorophenyl isocyanate in anhydrous DMF at 80°C for 12 hours yields 85% product .
  • Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation via NMR and HRMS.
Derivative Isocyanate Used Yield Reference
Compound 164-Chlorophenyl85%
Compound 174-Bromophenyl82%
Compound 184-Iodophenyl90%

Q. How is the structure of this compound confirmed experimentally?

  • ¹H/¹³C-NMR : Peaks at δ 11.04 (broad singlet, NH) and δ 154.9 (carbonyl) confirm benzimidazolone and formylpiperidine moieties .
  • HRMS : Calibrated mass accuracy (<5 ppm deviation) validates the molecular formula (e.g., [M]⁺ found at m/z 404.0900 vs. calculated 404.0807) .
  • HPLC : Relative retention time (~0.65) compared to Domperidone in reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What is its role in pharmaceutical impurity profiling?

This compound is a known impurity (Domperidone Impurity B) arising from incomplete formylation or degradation. Detection methods include:

  • HPLC Conditions : C18 column, 1.0 mL/min flow, gradient elution (acetonitrile:water), UV detection at 220 nm .
  • Validation Parameters : Linearity (0.1–1.0 μg/mL), LOD (0.03 μg/mL), and LOQ (0.1 μg/mL) .

Advanced Research Questions

Q. How can synthetic routes be optimized for regioselective substitution on the benzimidazolone ring?

  • Catalytic Control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance isocyanate reactivity, while additives like DMAP improve coupling efficiency .
  • Computational Modeling : DFT calculations predict electron-deficient sites for targeted functionalization .

Q. How to resolve discrepancies in NMR data during structural elucidation?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing formyl vs. carbonyl carbons) .
  • X-ray Crystallography : Refine SHELXL parameters to resolve torsional ambiguities in the piperidine-benzimidazolone linkage .
  • Isotopic Labeling : ¹⁵N-labeling clarifies tautomeric forms of the benzimidazolone ring .

Q. What strategies validate its biological activity, such as enzyme inhibition?

  • Target Engagement Assays :
  • PPARδ/γ Activation : Luciferase reporter assays in HEK293 cells, with compound 5 (structural analog) showing EC₅₀ = 0.8 μM .
  • MD Simulations : Analyze ligand-receptor interactions (e.g., hydrophobic pockets in PPARγ) using GROMACS .
    • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins) to rule off-target effects.

Q. How to develop a stability-indicating method for quantifying this impurity under stressed conditions?

  • Forced Degradation : Expose Domperidone to acid (1M HCl, 60°C), base (1M NaOH, 60°C), and oxidative (3% H₂O₂) conditions.
  • UPLC-MS/MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization to separate degradation products.
  • Validation : Assess precision (RSD <2%), accuracy (95–105%), and robustness (pH ±0.2 variation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine
Reactant of Route 2
Reactant of Route 2
4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

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